tricin 7-O-beta-D-glucoside

Übersicht

Beschreibung

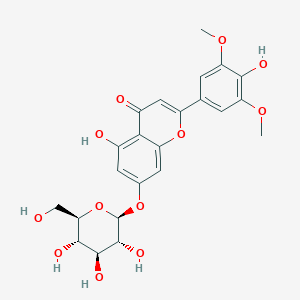

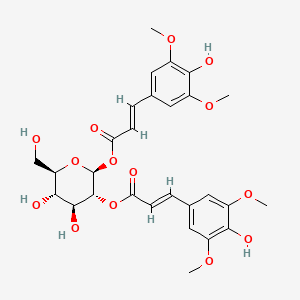

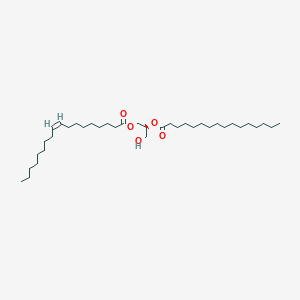

Tricin 7-O-beta-D-glucoside is a glycosyloxyflavone that is 3’,5’-di-O-methyltricetin (tricin) in which the phenolic hydrogen at position 7 has been replaced by a beta-D-glucopyranosyl group . It has a role as a plant metabolite, a radical scavenger, and a xenobiotic metabolite .

Synthesis Analysis

The natural variation of rice flavones is mainly determined by OsUGT706D1 (flavone 7- O -glucosyltransferase) and OsUGT707A2 (flavone 5- O -glucosyltransferase) . These glycosyltransferases are involved in the synthesis of tricin 7-O-beta-D-glucoside .

Molecular Structure Analysis

Tricin 7-O-beta-D-glucoside is a glycosyloxyflavone that is 3’,5’-di-O-methyltricetin (tricin) in which the phenolic hydrogen at position 7 has been replaced by a beta-D-glucopyranosyl group .

Chemical Reactions Analysis

Tricin 7-O-beta-D-glucoside is a plant metabolite, a radical scavenger, and a xenobiotic metabolite . It is a beta-D-glucoside, a dihydroxyflavone, a dimethoxyflavone, a glycosyloxyflavone, a monosaccharide derivative, and a polyphenol . It is functionally related to a 3’,5’-di-O-methyltricetin .

Physical And Chemical Properties Analysis

The molecular weight of tricin 7-O-beta-D-glucoside is 492.4 g/mol . It has a XLogP3 of 0.8, a hydrogen bond donor count of 6, a hydrogen bond acceptor count of 12, and a rotatable bond count of 6 . The exact mass is 492.12677620 and the monoisotopic mass is 492.12677620 .

Wissenschaftliche Forschungsanwendungen

Nutraceutical Applications

Summary of the Application

Tricin 7-glucoside is a flavonoid compound that is commonly found in cereal grain plants . It has been identified as a potential multifunctional nutraceutical, which means it could have multiple health benefits .

Methods of Application

The consumption of Tricin 7-glucoside would typically come from the diet, particularly from foods that contain cereal grains . It’s also possible that it could be concentrated and used in dietary supplements .

Results or Outcomes

The health benefits of Tricin 7-glucoside are still being researched, but it has been associated with antioxidant, antiviral, antitumorigenic, and cancer-preventive activities . In one study, Tricin and its 7-glucoside showed promising anti-ulcerogenic activity, with a curative ratio of 77 and 79%, respectively .

Agricultural Applications

Summary of the Application

Tricin 7-glucoside is a flavonoid that is widely distributed in major cereal grasses . These grasses play essential roles in agriculture and biorefinery, making Tricin 7-glucoside an important component of these industries .

Methods of Application

The presence of Tricin 7-glucoside in these grasses is natural, and it contributes to various functions of the plants, including defense responses, fertility, pigmentation, and cell wall lignification .

Results or Outcomes

The impacts of Tricin 7-glucoside on scientific research, agricultural production, food and health, and biorefinery are still being explored . However, its widespread presence in cereal grasses suggests that it could have significant implications for these fields .

Medical Applications

Summary of the Application

Tricin 7-glucoside has shown potential in the medical field due to its various health benefits . It has been associated with antioxidant, antiviral, antitumorigenic, and cancer-preventive activities .

Methods of Application

Tricin 7-glucoside can be consumed through the diet or potentially used in pharmaceutical formulations .

Results or Outcomes

In one study, Tricin and its 7-glucoside showed promising anti-ulcerogenic activity, with a curative ratio of 77 and 79%, respectively .

Bioengineering Applications

Summary of the Application

Due to its common occurrence in cereal grain plants and the wide spectrum of its health-promoting effects, a metabolic engineering strategy is proposed to produce tricin in sufficient amounts for further experimentation .

Methods of Application

This involves manipulating the biosynthetic pathways of plants to increase the production of Tricin 7-glucoside .

Results or Outcomes

The outcome of this application is still under research, but it could potentially lead to an increase in the accumulation of tricin in wheat grain endosperm, which could have various applications in the food and pharmaceutical industries .

Cosmetic Applications

Summary of the Application

Tricin 7-glucoside has potential applications in the cosmetic industry due to its antioxidant properties .

Methods of Application

It can be incorporated into various cosmetic products to enhance their antioxidant properties .

Results or Outcomes

While the penetration of Tricin 7-glucoside into deeper skin layers is limited, it holds anti-aging properties and can reduce the inflammatory response provoked by urban pollution .

Environmental Science Applications

Summary of the Application

Tricin 7-glucoside, being a flavonoid compound widely distributed in herbaceous plants, plays a significant role in plant growth and defense responses .

Methods of Application

The presence of Tricin 7-glucoside in these plants is natural and contributes to various functions of the plants .

Results or Outcomes

The impacts of Tricin 7-glucoside on scientific research, agricultural production, food and health, and biorefinery are still being explored .

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)13-7-12(26)18-11(25)5-10(6-14(18)34-13)33-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXFMIJHKASCIZ-LDBVRRDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305361 | |

| Record name | Tricin 7-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tricin 7-glucoside | |

CAS RN |

32769-01-0 | |

| Record name | Tricin 7-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32769-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricin-7-beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032769010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricin 7-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1233629.png)

![2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone](/img/structure/B1233630.png)

![1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-indazole-3-carboxamide](/img/structure/B1233632.png)

![1-[(E)-(2-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine](/img/structure/B1233637.png)